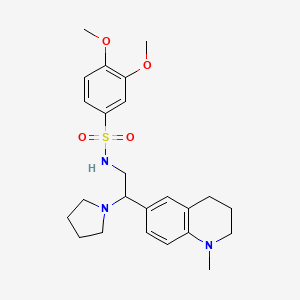![molecular formula C19H17N3O2 B2820820 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1021218-94-9](/img/structure/B2820820.png)
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a biphenyl carboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Intermediate: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Linking the Pyridazinone to the Biphenyl Carboxamide: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond between the pyridazinone derivative and the biphenyl carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazinone N-oxides, while reduction could produce hydroxypyridazines. Substitution reactions can introduce various functional groups onto the biphenyl ring, such as halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The pyridazinone moiety is known for its biological activity, and modifications to the biphenyl carboxamide structure can lead to compounds with enhanced therapeutic properties.
Industry
In the materials science field, derivatives of this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-benzamide: Similar structure but with a simpler benzamide moiety instead of the biphenyl carboxamide.
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can alter its chemical and biological properties.
Uniqueness
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of the pyridazinone and biphenyl carboxamide structures. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Propriétés
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18-7-4-12-21-22(18)14-13-20-19(24)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJULNKOUCVFIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B2820737.png)

![6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820743.png)









![2-[2-(Trifluoromethyl)benzylidene]malonic acid](/img/structure/B2820758.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2820759.png)
